molecular formula C19H22N2O3S B2890342 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide CAS No. 2380033-53-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2890342
CAS No.: 2380033-53-2
M. Wt: 358.46
InChI Key: OYZZSHGQYPIODA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound, with CAS 2380033-53-2 and molecular formula C₁₉H₂₂N₂O₃S, features:

  • A cyclohex-1-en-1-yl ethyl group (hydrophobic, rigid cyclic structure).
  • A 4-(furan-2-yl)thiophen-2-yl methyl substituent (heterocyclic aromatic system with sulfur and oxygen atoms).
  • An ethanediamide backbone (hydrogen-bonding capacity). Its molecular weight is 358.5 g/mol, and the Smiles notation is O=C(NCCC1=CCCCC1)C(=O)NCc1cc(-c2ccco2)cs1 .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-18(20-9-8-14-5-2-1-3-6-14)19(23)21-12-16-11-15(13-25-16)17-7-4-10-24-17/h4-5,7,10-11,13H,1-3,6,8-9,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZZSHGQYPIODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the cyclohexene derivative, followed by the introduction of the furan and thiophene rings through a series of coupling reactions. The final step involves the formation of the oxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (2380033-53-2) C₁₉H₂₂N₂O₃S 358.5 Cyclohexenyl ethyl, furan-thiophen methyl Dual heterocyclic rings, ethanediamide
(2E)-N-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide (649712-51-6) C₁₆H₂₀N₂OS₂ 320.47 Cyclohexenyl ethyl, thiophene, carbamothioyl Thioamide group, prop-2-enamide backbone
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide Not reported Not reported Benzodioxolyl, piperazinyl, tetrahydrofuran Polar piperazine, saturated furan
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(pyridinyl)ethyl]ethanediamide Not reported Not reported Dimethoxyphenyl, pyridinyl Basic pyridine, methoxy groups
N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide (HMDB0032382) Not reported Not reported Methoxyphenyl, methylpyridinyl Enhanced hydrophobicity, methyl groups

Structural and Functional Differences

Backbone Variations
  • The target compound’s ethanediamide backbone enables hydrogen bonding, contrasting with the prop-2-enamide in and thioamide in , which may alter metabolic stability and target binding .
  • N-{2-(1,3-Benzodioxol-5-yl)...}ethanediamide replaces heterocycles with a benzodioxole ring, increasing aromaticity but reducing sulfur-mediated interactions.
Heterocyclic Substituents
  • The furan-thiophen system in the target compound provides dual aromaticity with O and S atoms, enabling π-π stacking and polar interactions. Analog 649712-51-6 retains thiophene but lacks furan, reducing oxygen-based polarity.
Hydrophobic vs. Polar Groups
  • The cyclohexenyl ethyl group in the target compound and adds hydrophobicity, likely improving membrane permeability.
  • Piperazinyl and tetrahydrofuran groups in increase polarity, suggesting better aqueous solubility but reduced blood-brain barrier penetration.

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a cyclohexene moiety, a furan ring, and a thiophene derivative, has garnered attention for its biological activity and interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3S, with a molecular weight of approximately 358.46 g/mol. Its structural arrangement allows for potential interactions with biological targets, making it a subject of interest in drug development.

PropertyValue
Molecular FormulaC19H22N2O3S
Molecular Weight358.46 g/mol
CAS Number2380033-53-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cancer progression. Molecular docking studies have indicated favorable interactions with proteins implicated in these processes, highlighting its potential therapeutic applications.

Case Studies

  • Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound was tested on macrophage cell lines, where it reduced the expression of TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
  • Anticancer Properties : A recent study investigated the compound's cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings revealed that it could significantly reduce cell death in neuronal cell cultures exposed to oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

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